molecular formula C15H11N5O B11476757 4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

Cat. No.: B11476757
M. Wt: 277.28 g/mol
InChI Key: FWNQIUNNVNZYJN-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[310]hexane-1,6,6-tricarbonitrile is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[310]hexane-1,6,6-tricarbonitrile stands out due to its unique bicyclic structure and the presence of multiple functional groups Similar compounds include other azabicyclo derivatives and tricarbonitrile compounds, which may have different biological activities and chemical properties

Properties

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

4-amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

InChI

InChI=1S/C15H11N5O/c1-12-13(7-16,8-17)14(12,9-18)11(21)20-15(12,19)10-5-3-2-4-6-10/h2-6H,19H2,1H3,(H,20,21)

InChI Key

FWNQIUNNVNZYJN-UHFFFAOYSA-N

Canonical SMILES

CC12C(C1(C(=O)NC2(C3=CC=CC=C3)N)C#N)(C#N)C#N

Origin of Product

United States

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